1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-(phenylsulfonyl)piperazine
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Overview
Description
1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-(phenylsulfonyl)piperazine is a complex organic compound that features a pyrazole ring, a piperazine ring, and a phenylsulfonyl group
Mechanism of Action
Target of Action
The primary targets of this compound are yet to be definitively identified. Compounds with similar structures, such as pyrazole derivatives, have been known to exhibit diverse pharmacological effects . These effects include potent antileishmanial and antimalarial activities , suggesting that the targets could be enzymes or receptors involved in these diseases.
Mode of Action
The exact mode of action of this compound is currently unknown. Based on the known activities of similar compounds, it may interact with its targets by binding to active sites, thereby inhibiting their function . This interaction could lead to changes in cellular processes, potentially resulting in the observed pharmacological effects.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar compounds , it is possible that it affects pathways related to the life cycle of these pathogens, or the host’s immune response.
Pharmacokinetics
Similar compounds are often well absorbed and distributed throughout the body . The metabolism and excretion of these compounds can vary, and these properties can significantly impact their bioavailability and therapeutic efficacy.
Result of Action
Based on the known effects of similar compounds, it may lead to the death of pathogenic cells, or it may modulate the host’s immune response .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-(phenylsulfonyl)piperazine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone, followed by bromination to introduce the bromo substituent.
Attachment of the Butanoyl Group: The pyrazole derivative is then reacted with butanoyl chloride under basic conditions to form the butanoyl-substituted pyrazole.
Formation of the Piperazine Ring: The piperazine ring is synthesized separately and then sulfonylated using phenylsulfonyl chloride.
Coupling Reaction: Finally, the butanoyl-substituted pyrazole is coupled with the phenylsulfonyl piperazine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-(phenylsulfonyl)piperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group on the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and piperazine rings.
Hydrolysis: The butanoyl and sulfonyl groups can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products with various substituents replacing the bromo group.
Oxidation: Oxidized derivatives of the pyrazole and piperazine rings.
Reduction: Reduced forms of the pyrazole and piperazine rings.
Hydrolysis: Carboxylic acids and sulfonic acids.
Scientific Research Applications
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting neurological or inflammatory conditions.
Biological Studies: The compound can be used to study the interactions of pyrazole and piperazine derivatives with biological targets.
Industrial Applications: It may serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- 1-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-(phenylsulfonyl)piperazine
- 1-[3-(4-fluoro-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-(phenylsulfonyl)piperazine
- 1-[3-(4-methyl-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-(phenylsulfonyl)piperazine
Uniqueness
The presence of the bromo group in 1-[3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)butanoyl]-4-(phenylsulfonyl)piperazine can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and methyl analogs. The bromo group is larger and more polarizable, which can affect the compound’s interactions with biological targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
1-[4-(benzenesulfonyl)piperazin-1-yl]-3-(4-bromo-3,5-dimethylpyrazol-1-yl)butan-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25BrN4O3S/c1-14(24-16(3)19(20)15(2)21-24)13-18(25)22-9-11-23(12-10-22)28(26,27)17-7-5-4-6-8-17/h4-8,14H,9-13H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJIXMMGTPEAGU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(C)CC(=O)N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3)C)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25BrN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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